
JNK3 inhibitor-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JNK3 inhibitor-3 is a compound that targets the c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including apoptosis, inflammation, and stress responses. Due to its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s, JNK3 has become a significant target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of benzimidazole derivatives, which are modified with various aryl groups and hydroxylation to enhance potency and selectivity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
化学反应分析
Amide Formation via Carbodiimide-Mediated Coupling
The core structure of JNK3 inhibitor-3 relies on amide bond formation between carboxylic acids and amines. This reaction is facilitated by carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) . These reagents activate carboxylic acids to form reactive intermediates (O-acylisoureas), which subsequently react with amines to yield stable amides .
Reaction Component | Role | Conditions |
---|---|---|
Carboxylic Acid | Electrophilic activation | EDC/DCC, room temperature |
Amine | Nucleophilic attack | DMAP (catalyst), inert gas |
Solvent | Polar aprotic (e.g., DMF, DCM) | Reflux or stirring |
This step ensures proper orientation of pharmacophoric groups critical for JNK3 binding .
Suzuki-Miyaura Cross-Coupling for Aromatic Systems
Aryl halides in this compound are functionalized via Suzuki-Miyaura cross-coupling to introduce biaryl motifs. Palladium catalysts (e.g., Pd(PPh₃)₄) enable the coupling of boronic acids with aryl halides under mild conditions .
Parameter | Details |
---|---|
Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
Base | K₂CO₃ or Na₂CO₃ |
Solvent | THF/H₂O or Dioxane |
Temperature | 80–100°C |
This reaction enhances π-π stacking interactions with hydrophobic pockets in JNK3’s ATP-binding site .
Buchwald-Hartwig Amination for Secondary Amines
Secondary amines are introduced via Buchwald-Hartwig amination , utilizing palladium catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) to couple aryl halides with amines .
Component | Function |
---|---|
Aryl Halide | Electrophilic partner |
Amine | Nucleophile |
Ligand | XPhos or BINAP |
Base | Cs₂CO₃ |
This step is critical for installing side chains that improve isoform selectivity (e.g., >500-fold selectivity for JNK3 over JNK1) .
Hydrogen Bond-Driven Structural Optimization
The pyrazole scaffold of this compound forms hydrogen bonds with JNK3’s hinge region residue Met149 (bond distance: 2.7–3.2 Å). Substituents at the 6-position of benzimidazole derivatives enhance binding via interactions with Asn152 and Ser193 .
Interaction Site | Residue | Bond Type |
---|---|---|
Hinge Region | Met149 | N–H···O=C (amide) |
Hydrophobic Pocket I | Leu144, Val78 | Van der Waals |
Selectivity Pocket | Lys93 | Water-bridged H-bond |
Crystallographic data (1.8 Å resolution) confirm these interactions, which are absent in JNK1, explaining isoform selectivity .
Kinase Inhibition Mechanism
This compound competitively binds the ATP pocket, preventing phosphorylation of downstream substrates like c-Jun. Key metrics include:
Parameter | Value | Source |
---|---|---|
JNK3 IC₅₀ | 0.0097–0.0848 μM | |
Selectivity (JNK3/JNK1) | >500-fold | |
Brain/Plasma Ratio | ~2:1 |
The inhibitor reduces Aβ42-induced caspase-3 activation by 90%, demonstrating neuroprotective efficacy .
Synthetic Challenges and Solutions
科学研究应用
Therapeutic Applications
-
Neurodegenerative Diseases
- Alzheimer's Disease : JNK3 plays a crucial role in the phosphorylation of tau proteins and amyloid precursor proteins (APP), both of which are implicated in Alzheimer's pathogenesis. Studies have shown that JNK3 inhibitor-3 can reduce tau phosphorylation and improve neuronal survival under stress conditions induced by amyloid-beta toxicity .
- Parkinson's Disease : The inhibition of JNK3 has been associated with reduced neuronal apoptosis and improved motor function in animal models of Parkinson's disease . By targeting JNK3, these inhibitors may help preserve dopaminergic neurons from degeneration.
- Neuroinflammation
- Ischemic Injury
Case Study 1: Neuroprotective Effects Against Amyloid Beta-Induced Toxicity
A study investigated the effects of this compound on primary rat neurons exposed to amyloid-beta. The results demonstrated significant neuroprotective effects, with a reduction in cell death and improved viability compared to untreated controls. The compound exhibited an IC50 value of 9.7 nM, indicating high potency .
Case Study 2: Selectivity and Efficacy in Alzheimer's Models
In a recent study focused on Alzheimer's disease models, compounds derived from a pyrazole scaffold showed selective inhibition of JNK3 with IC50 values ranging from 12 to 19 nM. These compounds also demonstrated significant neuroprotective effects against amyloid-beta-induced toxicity, highlighting their therapeutic potential .
Data Tables
Compound Name | IC50 (nM) | Target Disease | Mechanism of Action |
---|---|---|---|
This compound | 130.1 | Neuroinflammation | Reduces TNF-α and IL-6 release |
Compound 35b | 9.7 | Alzheimer's Disease | Prevents Aβ-induced neuronal cell death |
Compound 24a | 12 | Alzheimer's Disease | Inhibits tau phosphorylation |
Compound 26a | 19 | Alzheimer's Disease | Protects against Aβ-induced toxicity |
作用机制
JNK3 inhibitor-3 exerts its effects by inhibiting the phosphorylation of c-Jun, a key component of the activator protein-1 (AP-1) transcription factor complex. This inhibition prevents the activation of downstream targets involved in apoptosis and inflammation. The compound interacts with the ATP-binding site of JNK3, blocking its kinase activity and subsequent signaling pathways . Additionally, this compound reduces the production of reactive oxygen species (ROS) and activates the PI3K/AKT and MAPK pathways to inhibit apoptosis .
相似化合物的比较
Similar Compounds
Tanzisertib: An orally active pan-JNK inhibitor with IC50 values of 6, 7, and 61 nM for JNK3, JNK2, and JNK1, respectively.
SR-4326: A lead compound with JNK3 inhibition activity but limited isoform selectivity.
Compound 35b: Demonstrates high JNK3 inhibition and neuroprotective effects against amyloid-beta-induced neuronal cell death.
Uniqueness of JNK3 Inhibitor-3
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold allows for specific interactions with the ATP-binding site of JNK3, making it a promising candidate for therapeutic development .
属性
分子式 |
C26H25N7O2 |
---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
2-[2-(1-benzofuran-5-yl)-3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]imidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C26H25N7O2/c27-10-7-21-15-29-24(19-5-6-22-18(14-19)9-13-35-22)33(21)23-8-11-28-26(31-23)30-20-2-1-12-32(16-20)25(34)17-3-4-17/h5-6,8-9,11,13-15,17,20H,1-4,7,12,16H2,(H,28,30,31)/t20-/m0/s1 |
InChI 键 |
ZBEPMOZEXLGCTF-FQEVSTJZSA-N |
手性 SMILES |
C1C[C@@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
规范 SMILES |
C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C(=CN=C4C5=CC6=C(C=C5)OC=C6)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。